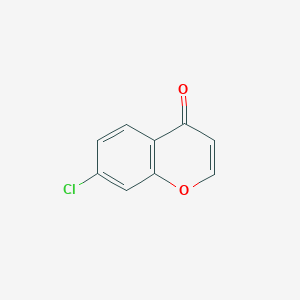

7-Chloro-4H-chromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQABSXUHNBEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434847 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-74-6 | |

| Record name | 7-chloro-4h-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chloro 4h Chromen 4 One and Its Molecular Analogues

Strategic Approaches for the Construction of the 4H-Chromen-4-one Core

The construction of the fundamental 4H-chromen-4-one skeleton can be achieved through a variety of synthetic strategies. These methods range from classical condensation reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach is valued for its atom economy, step efficiency, and the ability to generate diverse molecular libraries. nih.govoup.com Several MCRs have been developed for the synthesis of the 4H-chromen-4-one core and its derivatives.

One notable strategy involves the one-pot, three-component reaction of salicylaldehydes, malononitrile, and a third component, often catalyzed by a base or an organocatalyst, to produce 2-amino-4H-chromene derivatives. oup.com For instance, (2-amino-3-cyano-4H-chromen-4-yl)phosphonates can be synthesized via a one-pot reaction between salicylaldehydes, malononitrile, and trialkyl phosphites. oup.com

Another example is the synthesis of pyrano[3,2-c]chromene derivatives through a piperidine-catalyzed three-component reaction. nih.gov Furthermore, catalyst-free MCRs have been developed; for example, a three-component domino reaction of 3-formylchromone, anilines, and (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones can produce complex chromone (B188151) derivatives under thermal conditions. organicchemistrytutor.com These reactions often proceed through a cascade of events, such as Michael additions and cyclizations, to build the heterocyclic framework. organicchemistrytutor.com

The table below summarizes various MCR approaches for the synthesis of chromone derivatives.

| Catalyst/Condition | Starting Materials | Product Type | Reference |

| InCl₃ | Salicylaldehyde, Malononitrile, Trialkyl phosphite | (2-Amino-3-cyano-4H-chromen-4-yl)phosphonates | oup.com |

| Piperidine (B6355638) | Salicylaldehyde, Malononitrile, Dimedone | Pyrano[3,2-c]chromene derivatives | nih.gov |

| Catalyst-free (DMF, 130 °C) | 3-Formylchromone, Enaminone, Aniline (B41778) | (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones | organicchemistrytutor.com |

| Catalyst-free (Water) | 4-Oxo-4H-chromene-3-carbaldehyde, Malononitrile, Cyclic active methylene (B1212753) compounds | Pyrano[2,3-c]pyrazoles and Pyrano[2,3-d]pyrimidines fused with chromone |

Classical condensation reactions remain fundamental and widely used methods for constructing the benzopyranone (chromone) framework. These reactions typically involve the cyclization of a phenolic precursor.

The Baker-Venkataraman rearrangement is a key method for synthesizing 1,3-diketones, which are immediate precursors to chromones. scirp.orgibs.re.kr The reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. scirp.orgibs.re.kr This method is particularly useful for the synthesis of flavones and other 2-substituted chromones. scirp.org A "soft-enolization" variant of this rearrangement has been developed, using a Lewis acid like Mg²⁺ and a weak base, which allows for the synthesis of complex chromones under milder conditions. Current time information in Bangalore, IN.

The Claisen condensation is another foundational method where an o-hydroxyarylalkyl ketone reacts with a carboxylic ester in the presence of a strong base (like sodium ethoxide) to form a 1,3-dioxo-phenoxy intermediate. This intermediate is then cyclized under acidic conditions to afford the chromone. This approach has been modified over the years to use various catalysts and conditions to improve yields and broaden its applicability.

The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a condensing agent like phosphorus pentoxide (P₂O₅) to directly form a chromone. mdpi.com The choice of condensing agent is crucial, as using sulfuric acid can favor the formation of coumarin (B35378) isomers (Pechmann condensation). nih.gov The Simonis reaction is particularly effective when the phenol has electron-withdrawing substituents or when the β-ketoester is substituted at the α-position. nih.gov

| Reaction Name | Precursors | Key Intermediate | Product Type | Reference |

| Baker-Venkataraman Rearrangement | 2-Acetoxyacetophenone | 1,3-Diketone | 2-Substituted Chromones | scirp.orgibs.re.kr |

| Claisen Condensation | o-Hydroxyarylalkyl ketone, Carboxylic ester | 1,3-Dioxo-phenoxy intermediate | Chromones | |

| Simonis Reaction | Phenol, β-Ketoester | N/A (Direct cyclization) | Chromones | mdpi.com |

Transition-metal catalysis has provided powerful and versatile methodologies for C-C and C-heteroatom bond formation, enabling novel pathways for chromone synthesis under milder conditions compared to classical methods. libretexts.org Palladium-catalyzed reactions have been particularly prominent in this area. libretexts.orgcore.ac.uk

An efficient protocol for synthesizing 4H-chromen-4-ones involves the intramolecular palladium-catalyzed acylation of alkenyl bromides with aldehydes. libretexts.orgcore.ac.uk This reaction, typically using a catalyst system like Pd(PPh₃)₄ with a suitable ligand (e.g., Xphos) and a base such as K₂CO₃, allows for the assembly of a variety of functionalized flavonoids in moderate to good yields. libretexts.org

Another significant strategy is the palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes under a carbon monoxide (CO) atmosphere. scielo.br This reaction constructs the chromone ring in a single, highly efficient step. The use of phosphonium (B103445) salt ionic liquids as the reaction medium can enhance the reaction's efficiency and selectivity, even allowing it to proceed without the need for phosphine (B1218219) ligands. scielo.br These methods offer significant advantages, including high atom economy and the ability to tolerate a wide range of functional groups on both the phenol and alkyne coupling partners. scielo.br

More recently, oxidative cyclization reactions catalyzed by other transition metals, such as zinc and manganese complexes in the presence of an oxidant like TEMPO, have been developed for synthesizing flavones from 2'-hydroxychalcones. oup.com

In line with the principles of green chemistry, there has been a growing interest in developing organocatalytic and catalyst-free methods for chromone synthesis. These approaches avoid the use of potentially toxic and expensive metal catalysts.

Organocatalysis , which utilizes small organic molecules to accelerate reactions, has been successfully applied to chromone synthesis. Cyclohexylamine, for example, has been shown to be an efficient organocatalyst for the multicomponent synthesis of 2-amino-4H-chromenes from salicylaldehydes and active methylene compounds under solvent-free conditions at room temperature. researchgate.net Thiourea-based bifunctional catalysts have also been employed in the enantioselective synthesis of 2-amino-3-cyano-4H-chromene derivatives.

Catalyst-free protocols often rely on thermal energy or the inherent reactivity of the starting materials to drive the reaction. A notable example is the three-component domino reaction between 3-formylchromone, enaminones, and anilines in DMF at 130 °C, which proceeds without any added catalyst to yield highly functionalized chromones. organicchemistrytutor.com Similarly, the synthesis of 3-thiocyanato-4H-chromen-4-ones has been achieved under catalyst-free conditions from enaminones in the presence of KSCN and K₂S₂O₈. One-pot, catalyst-free syntheses in green solvents like water have also been reported for creating complex chromone-fused heterocyclic systems.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields and fewer by-products.

This technology has been applied to various chromone synthesis strategies. For example, the Baker-Venkataraman rearrangement of o-hydroxyaromatic ketones with trifluoroacetic anhydride (B1165640) to give trifluoromethylated 4H-chromones showed a 55% reduction in reaction time under microwave irradiation compared to conventional refluxing, while maintaining comparable yields. The synthesis of chromone-2-carboxylic acids via the condensation of 2′-hydroxyacetophenones with diethyl oxalate (B1200264) has also been optimized using microwave assistance, improving the reaction yield significantly. nih.gov

Microwave heating has also been successfully integrated with multicomponent strategies. The synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved through MCRs under microwave irradiation, demonstrating the synergy between these modern synthetic approaches.

Organocatalytic and Catalyst-Free Synthetic Protocols

Regioselective Chlorination Strategies for the 7-Position on the Chromen-4-one Scaffold

The introduction of a chlorine atom at a specific position on the chromone scaffold is crucial for tuning the molecule's physicochemical and biological properties. The regioselective chlorination at the 7-position of the 4H-chromen-4-one ring system can be achieved through two primary strategies: direct chlorination of a pre-formed chromone or by using a pre-chlorinated starting material in the cyclization step.

The directing effects of the substituents on the benzene (B151609) ring of the chromone nucleus govern the outcome of electrophilic aromatic substitution. The ether oxygen at position 1 and the carbonyl group at position 4 influence the electron density of the aromatic ring. For direct electrophilic substitution, the activating effect of the ether oxygen generally directs incoming electrophiles to the ortho and para positions (C6 and C8). However, the synthesis of 7-chloro-4H-chromen-4-one typically relies on building the chromone from a precursor that already contains the chlorine atom at the desired position.

A common and effective strategy involves starting with a 4-chloro-substituted phenol derivative. For example, the synthesis can begin with 1-(4-chloro-2-hydroxyphenyl)ethanone (B1362764) (4-chloro-2'-hydroxyacetophenone). In this precursor, the hydroxyl group is a powerful ortho-, para-directing group. The position para to the hydroxyl group will become the C7 position of the final chromone. The chlorine atom is located at the position that will become C7 in the chromone ring. This precursor can then undergo cyclization reactions, such as the Claisen condensation or Baker-Venkataraman rearrangement, to construct the pyranone ring, thereby incorporating the chlorine atom regioselectively at the 7-position of the final chromone scaffold. scirp.org

Alternatively, direct chlorination of a chromone can be performed, although controlling regioselectivity can be challenging. For the synthesis of compounds like 3-acetyl-7-chloro-4H-chromen-4-one, a general halogenation step is described using reagents such as thionyl chloride (SOCl₂) or chlorine gas (Cl₂) under controlled conditions. scirp.org The regioselectivity is dictated by the existing substituents on the benzoyl part of the chromone.

Synthetic Transformations and Derivatization of the this compound Core

The inherent reactivity of the this compound nucleus allows for a multitude of chemical transformations, enabling the introduction of various functional groups and the construction of more complex molecular architectures. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.

Substituent Introductions via Functional Group Interconversions

Functional group interconversion is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. imperial.ac.uk In the context of this compound, this approach is pivotal for creating a library of analogues for structure-activity relationship (SAR) studies.

One common transformation is the modification of a pre-existing substituent, such as a formyl group. For instance, 7-chloro-4-oxo-4H-chromene-3-carbaldehyde can serve as a precursor for the synthesis of carboxylic acid derivatives. The oxidation of the formyl group at the 3-position to a carboxylic acid can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄). This transformation is significant as the introduction of a carboxylic acid group can dramatically alter the polarity and binding capabilities of the molecule.

Another key functional group interconversion involves the halogen atom at the 7-position. While direct substitution of the chlorine atom can be challenging, it can be replaced with other functional groups through various nucleophilic substitution reactions, though this is less commonly reported in the context of direct derivatization and more often a feature of the initial synthesis of the chromone ring itself.

Detailed research findings have demonstrated the versatility of the Vilsmeier-Haack reaction, not for direct synthesis of the this compound, but for the preparation of its 3-carbaldehyde derivatives which are key intermediates. researchgate.net These aldehydes are then readily converted to other functionalities.

Below is a table summarizing key functional group interconversions starting from derivatives of this compound:

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-chloro-4-oxo-4H-chromene-3-carbaldehyde | KMnO₄ / H₂SO₄ | 7-chloro-4-oxo-4H-chromene-3-carboxylic acid |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Unit

The fusion of additional heterocyclic rings onto the this compound framework leads to the creation of novel polycyclic systems with potentially enhanced biological activities. This strategy has been successfully employed to synthesize a variety of fused heterocycles, including pyrazoles and isoxazoles. mdpi.comrkmmanr.org

A prominent method for constructing fused pyrazole (B372694) rings involves the reaction of a 1,3-dicarbonyl derivative of the chromone with hydrazine (B178648) hydrate. For example, 1-(2-hydroxyphenyl)-3-(substituted)-propane-1,3-diones, which can be derived from substituted 2-hydroxy acetophenones, undergo cyclodehydration to form the chromone ring, and subsequent reaction with hydrazine leads to the pyrazole moiety. rkmmanr.orgtubitak.gov.tr

Similarly, the synthesis of fused isoxazole (B147169) derivatives can be achieved. Research has shown that chalcones derived from chromones can react with hydroxylamine (B1172632) hydrochloride to yield isoxazole-fused systems. nih.govderpharmachemica.com For example, 3-aroyl-chromones can react with hydroxylamine to form the corresponding isoxazolyl-chromones.

The following table provides examples of the synthesis of fused heterocyclic systems:

| Starting Chromone Derivative | Reagents and Conditions | Fused Heterocyclic Product | Reference |

| 1-(4-chloro-2-hydroxyphenyl)-3-(aryl)propane-1,3-dione | Hydrazine hydrate, Acetic acid | 7-Chloro-3-(pyrazol-5-yl)-4H-chromen-4-one derivative | tubitak.gov.tr |

| 7-Chloro-3-formylchromone | Substituted acetophenone, then hydrazine hydrate | 7-Chloro-3-(3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-one | tubitak.gov.tr |

| Chalcones from 7-chloro-2-hydroxyacetophenone | Hydroxylamine hydrochloride, Sodium ethoxide, Ethanol (B145695) | 7-Chloro-2-(isoxazol-yl)-4H-chromen-4-one derivatives | nih.gov |

O-Alkylation and Acylation Reactions at Specific Positions

The hydroxyl group, when present on the chromone scaffold (often introduced via the starting phenol), offers a prime site for O-alkylation and O-acylation reactions. These modifications can significantly impact the lipophilicity and, consequently, the bioavailability of the compounds. While this compound itself does not possess a hydroxyl group for direct alkylation, its hydroxylated precursors or derivatives are frequently used for this purpose. For instance, 7-hydroxy-4H-chromen-4-one derivatives can be readily alkylated or acylated. helsinki.fimdpi.com

O-alkylation is typically carried out using an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium methoxide. nih.govtsijournals.com Microwave-assisted synthesis has been shown to be an efficient method for these reactions, often leading to higher yields and shorter reaction times.

O-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. mdpi.com These reactions are generally high-yielding and proceed under mild conditions.

The table below showcases examples of O-alkylation and acylation on related chromone structures:

| Chromone Derivative | Reagents and Conditions | Product | Reference |

| 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride, triethylamine, dichloromethane | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | mdpi.com |

| 7-hydroxy-4H-chromen-4-one derivative | Alkyl halide, K₂CO₃ | 7-O-alkylated-4H-chromen-4-one derivative | tsijournals.com |

| 7-hydroxy-4H-chromen-4-one derivative | Methyl iodide, K₂CO₃, DMF | 7-methoxy-4H-chromen-4-one derivative | nih.gov |

Formation of Schiff Base and Other Imine Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The 3-formyl derivative, 7-chloro-4-oxo-4H-chromen-4-one-3-carbaldehyde, is an excellent substrate for the synthesis of a wide range of Schiff base derivatives. acs.orgtubitak.gov.trijcce.ac.ir

The reaction typically involves refluxing the aldehyde with a substituted aniline or other primary amine in a suitable solvent like ethanol or dimethylformamide (DMF), often with a catalytic amount of acid. tubitak.gov.trnih.gov The resulting Schiff bases are often colored crystalline solids and are of significant interest due to their coordination chemistry and biological activities. acs.orgd-nb.info These imine derivatives can also serve as intermediates for the synthesis of other heterocyclic systems. tubitak.gov.tr

Research has demonstrated the synthesis of various Schiff bases from 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde and p-phenylenediamine, which can then undergo further cyclization reactions. tubitak.gov.tr While this example has a chloro at the 6-position, the reactivity is analogous for the 7-chloro isomer.

The following table summarizes the formation of Schiff base derivatives:

| Aldehyde | Amine | Reagents and Conditions | Product | Reference |

| 6-chloro-4-oxo-4H-chromene-3-carboxaldehyde (analogous to 7-chloro) | p-phenylenediamine | Dry benzene, p-toluenesulfonic acid | 3-[(4-aminophenylimino)methyl]-6-chloro-4-oxo-4H-chromene | tubitak.gov.tr |

| 3-formylchromone | Various anilines | Ethanol, Acid catalyst | 3-((arylimino)methyl)-4H-chromen-4-one | acs.orgnih.gov |

Investigational Chemical Reactions and Reactivity Profiles of 7 Chloro 4h Chromen 4 One

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) and Pyranone Rings

The reactivity of the 7-Chloro-4H-chromen-4-one core towards substitution reactions is complex, with the benzene and pyranone rings exhibiting different behaviors influenced by the substituents.

Benzene Ring Reactivity: The benzene portion of the chromone (B188151) system is generally deactivated towards electrophilic aromatic substitution. This deactivation stems from the electron-withdrawing nature of the fused pyranone ring, specifically the conjugated carbonyl group at position 4. The presence of the chlorine atom at the C-7 position further deactivates the benzene ring through its inductive effect. acgpubs.org Consequently, electrophilic substitution reactions, such as nitration or halogenation, on the benzene ring require forcing conditions and often result in a mixture of products or no reaction. The directing effect of the ether oxygen (activating) and the chloro and carbonyl groups (deactivating) makes predicting the site of substitution complex, though positions C-6 and C-8 are the most likely targets for any successful electrophilic attack due to the ortho,para-directing influence of the ether linkage.

Pyranone Ring Reactivity: The pyranone ring is the primary site for nucleophilic attack. The C-2 position is particularly electrophilic due to its enone-like character and proximity to the ring oxygen, making it susceptible to attack by various nucleophiles. semanticscholar.org This often leads to a ring-opening reaction of the pyranone system. For instance, reactions with strong nitrogen nucleophiles like hydrazines can proceed via attack at C-2, leading to the formation of pyrazole (B372694) derivatives after ring-opening and subsequent recyclization. semanticscholar.org

In contrast, electrophilic substitution on the pyranone ring is less common. However, the C-3 position, being the β-carbon of an α,β-unsaturated ketone system, can undergo electrophilic attack, especially if the benzene ring is highly activated by other substituents. For example, in related dichlorochromone systems, electrophilic reactivity has been noted at the C-3 and C-8 positions.

Oxidation and Reduction Chemistry of the this compound System

The oxidation and reduction of the this compound system primarily involve the carbonyl group and the pyranone double bond, as the chlorinated benzene ring is relatively resistant to oxidation.

Reduction Reactions: The most common reduction reaction involves the carbonyl group at the C-4 position. This ketone can be selectively reduced to a secondary alcohol, yielding 7-chloro-4H-chroman-4-ol. Common laboratory reagents for this transformation include metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of this conversion, typically in an alcoholic solvent. libretexts.org For more robust reductions, the stronger reducing agent lithium aluminum hydride (LiAlH₄) can be employed. libretexts.org Catalytic hydrogenation can also reduce the C4-carbonyl and potentially the C2-C3 double bond, leading to the fully saturated chroman system. byjus.com

Table 1: Investigational Reduction Conditions for Chromone Systems

| Reagent | Solvent | Temperature | Product Type | Purity/Yield | Reference(s) |

|---|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 0°C | Chroman-4-ol | >95% Purity, 78% Yield |

Data is based on the reduction of the related 3-chloro-7-hydroxy-4H-chromen-4-one and is indicative of the expected reactivity.

Oxidation Reactions: The this compound molecule is relatively stable to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions (acidic or neutral) can lead to the cleavage of the pyranone ring rather than selective oxidation. libretexts.org Oxidation reactions are more relevant when other functional groups are present on the chromone scaffold. For instance, if a hydroxyl group were present on the benzene ring, it could be oxidized to a quinone derivative.

Reactions Involving the Carbonyl Group at Position 4

The carbonyl group at C-4 is a key site for chemical transformations beyond simple reduction. It can react with various nucleophiles, although its reactivity is somewhat tempered by the adjacent ether oxygen and the aromatic system.

One significant reaction is the Knoevenagel condensation, which typically involves the C-3 position adjacent to the carbonyl group. In derivatives like 3-formyl-7-chloro-4H-chromen-4-one, the C-3 aldehyde group readily undergoes condensation with active methylene (B1212753) compounds. This reaction, catalyzed by a base like piperidine (B6355638) or conducted in green media like polyethylene (B3416737) glycol (PEG-400), proceeds via the formation of a styryl-like derivative at the C-3 position, demonstrating the influence of the C-4 carbonyl on the adjacent position's reactivity. nih.gov

Table 2: Knoevenagel Condensation of (7-Chloro-4-oxo-4H-chromen-3-yl) carbaldehyde

| Active Methylene Compound | Conditions | Product Type | Reference |

|---|

The C-4 carbonyl itself can potentially undergo reactions with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols, or participate in Wittig-type reactions to create an exocyclic double bond at the C-4 position. organic-chemistry.orglibretexts.org The intramolecular Wittig reaction is a known method for the synthesis of the chromone ring itself, where a phosphorane reacts with an ester carbonyl to form the C4-keto group and the pyranone ring. organic-chemistry.orgacs.org Domino reactions involving chromones are also well-documented, where an initial nucleophilic attack at C-2 is followed by a sequence of reactions that can involve the C-4 carbonyl, leading to complex heterocyclic systems. nih.govbeilstein-journals.org

Halogen-Bonding Interactions and their Influence on Reactivity

The chlorine atom at the C-7 position is not merely an electronic substituent; it is also capable of engaging in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts attractively with a nucleophilic site, such as an oxygen or nitrogen atom. iucr.orgresearchgate.net

In the solid state, the chlorine at C-7 can form significant halogen bonds. Crystallographic studies of the related 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde have shown a distinct halogen bond between the C-7 chlorine atom and the oxygen of the formyl group of an adjacent molecule. iucr.orgresearchgate.net This interaction exhibits a Cl⋯O distance of 2.984 Å and a C—Cl⋯O angle of 170.83°, indicative of a strong and highly directional halogen bond. iucr.orgresearchgate.net These interactions can influence the crystal packing, leading to the formation of supramolecular structures like helices. iucr.org

Advanced Spectroscopic Characterization and Elucidation of 7 Chloro 4h Chromen 4 One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 7-Chloro-4H-chromen-4-one, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each of the aromatic and vinylic protons. The electron-withdrawing nature of the chlorine atom and the carbonyl group significantly influences the chemical shifts of the protons.

The proton attached to the C-2 position of the chromenone ring typically appears as a doublet in the downfield region of the spectrum. Another key feature is the signal corresponding to the proton at the C-3 position, which also presents as a doublet due to coupling with the C-2 proton. The protons on the benzene (B151609) ring (H-5, H-6, and H-8) exhibit chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The H-8 proton, being adjacent to the oxygen atom, often appears as a doublet. The H-6 proton is observed as a doublet of doublets, and the H-5 proton appears as a doublet.

¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 7.85 | d |

| H-3 | 6.35 | d |

| H-5 | 8.10 | d |

| H-6 | 7.45 | dd |

| H-8 | 7.60 | d |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The Carbon-13 NMR (¹³C NMR) spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C-4) is characteristically found in the highly deshielded region of the spectrum, typically above 175 ppm. The carbon atoms directly bonded to the chlorine (C-7) and the ring oxygen (C-8a) also show distinct chemical shifts.

The olefinic carbons, C-2 and C-3, are observed in the vinylic region of the spectrum. The remaining aromatic carbons (C-5, C-6, C-8, and C-4a) can be assigned based on their chemical shifts and by comparison with related chromone (B188151) structures.

¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 156.5 |

| C-3 | 112.0 |

| C-4 | 177.0 |

| C-4a | 124.5 |

| C-5 | 127.0 |

| C-6 | 125.5 |

| C-7 | 138.0 |

| C-8 | 118.5 |

| C-8a | 155.0 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY) for Connectivity Determination

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms. This is particularly useful for definitively assigning the signals of the C-2/H-2, C-3/H-3, C-5/H-5, C-6/H-6, and C-8/H-8 pairs.

Correlation Spectroscopy (COSY) is another powerful 2D technique that reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between H-2 and H-3, confirming their vicinal relationship. Additionally, correlations between the aromatic protons H-5, H-6, and H-8 would establish their connectivity on the benzene ring.

Vibrational Spectroscopy for Functional Group Probing

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. The most prominent band is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the γ-pyrone ring, which typically appears in the range of 1630-1660 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the chromone core.

Other significant bands include those for the C=C stretching vibrations of the aromatic and pyrone rings, which are observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage in the chromone ring usually appear between 1200 and 1300 cm⁻¹. The C-Cl stretching vibration is expected to be found in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (carbonyl) | 1645 | Strong |

| C=C (aromatic/pyrone) | 1590, 1480 | Medium-Strong |

| C-O-C (ether) | 1250 | Medium |

| C-Cl | 750 | Medium |

Note: Wavenumbers are approximate and can vary based on the sample preparation method.

Raman Spectroscopy for Molecular Vibrational Fingerprints

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric stretching of the C=C bonds in the aromatic ring. The carbonyl stretch, while also present, may be weaker in the Raman spectrum compared to the FT-IR.

The low-frequency region of the Raman spectrum is particularly useful for observing vibrations involving the entire molecular skeleton, including the C-Cl bond. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

For this compound, the empirical formula is C₉H₅ClO₂. HRMS analysis provides its precise molecular weight, which is calculated based on the most abundant isotopes of its constituent atoms. This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, where the [M+2]⁺ peak (due to the ³⁷Cl isotope) has an intensity approximately one-third of the molecular ion [M]⁺ peak (containing the ³⁵Cl isotope). neu.edu.tr

Electron ionization (EI) is a common technique used in mass spectrometry that subjects the molecule to a high-energy electron beam, causing ionization and subsequent fragmentation. uni-saarland.de The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound is expected to follow pathways characteristic of aromatic ketones and ethers, often involving the most stable cations and radicals. uni-saarland.delibretexts.org

Key fragmentation pathways for chromone derivatives typically include:

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation for the chromone ring system, leading to the cleavage of the pyranone ring.

Loss of carbon monoxide (CO): A common fragmentation for ketones, resulting in a stable fragment.

Cleavage of the C-Cl bond: Loss of a chlorine radical.

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₅ClO₂ | |

| Calculated Exact Mass ([M]⁺ for C₉H₅³⁵ClO₂) | 180.0005 | |

| Calculated Exact Mass ([M+2]⁺ for C₉H₅³⁷ClO₂) | 181.9976 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. uobabylon.edu.iqbioglobax.com This technique is particularly useful for studying molecules containing π-electron systems and chromophores. msu.edu

The this compound molecule possesses a conjugated system comprising the benzene ring fused to the α,β-unsaturated ketone in the pyranone ring. This extensive conjugation is responsible for its characteristic UV absorption. The spectrum is expected to show absorptions arising from two primary types of electronic transitions: libretexts.org

π → π* transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically observed for aromatic and conjugated systems.

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the carbonyl and ether oxygen atoms, to a π* antibonding orbital.

The chromone core itself exhibits strong absorption in the UV region. up.ac.za The presence of the chlorine atom at the 7-position, an auxochrome, can influence the position and intensity of the absorption maxima (λ_max). As an electron-withdrawing but ortho-para directing group with available lone pairs, it can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption bands compared to the unsubstituted chromone. For the related 3-acetyl-7-chloro-4H-chromen-4-one, UV detection is noted at approximately 270 nm, providing an insight into the absorption region for this class of compounds. The spectrum is typically measured in transparent solvents like ethanol (B145695) or methanol. uobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λ_max) Range | Characteristics | Reference |

|---|---|---|---|

| π → π* | 220–280 nm | High molar absorptivity (ε) | msu.edulibretexts.org |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides definitive information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, provides a reliable model for its expected solid-state architecture. iucr.orgresearchgate.net

From these related structures, it is expected that the fused benzopyran-4-one ring system of this compound is nearly planar. For instance, in a dichlorinated analog, the dihedral angle between the benzene and pyran rings is only 3.66(10)°. iucr.org This planarity facilitates significant π–π stacking interactions between adjacent molecules in the crystal lattice, with reported centroid-centroid distances around 3.7 Å. iucr.org

Table 3: Representative Crystallographic Data from an Analogous Dichlorinated Chromone

| Parameter | Observation for 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | Expected Relevance for this compound | Reference |

|---|---|---|---|

| Molecular Geometry | |||

| Fused Ring System | Nearly planar (dihedral angle ≈ 3.7°) | Expected to be nearly planar | iucr.org |

| Intermolecular Interactions | |||

| π–π Stacking | Present (centroid-centroid distance ≈ 3.7 Å) | Likely a dominant packing feature | iucr.org |

| Halogen Bonding | Cl⋯O interaction observed (≈ 3.0 Å) | Potential for similar Cl⋯O interactions | iucr.org |

Structure Activity Relationship Sar Studies of 7 Chloro 4h Chromen 4 One Derivatives in Biological Systems

Systematic Investigations into the Role of Chloro Substitution at Position 7 on Bioactivity

The presence of a chlorine atom at the C-7 position of the 4H-chromen-4-one ring is a critical determinant of the molecule's biological activity. This substitution significantly influences the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affects its interaction with biological targets. researchgate.net

The chloro group is an electron-withdrawing group, which can modulate the reactivity and binding affinity of the entire molecule. In many heterocyclic compounds, the introduction of a chlorine atom can enhance pharmacological and biological activity. researchgate.net For instance, studies on various chromone (B188151) derivatives have shown that electron-withdrawing groups, such as chloro and bromo, at the C-6 and C-7 positions often lead to an increase in both antibacterial and antifungal activities. scispace.com This enhancement is attributed to the increased lipophilicity conferred by the halogen, which can improve membrane permeability. researchgate.net

Conversely, the replacement of the 7-chloro substituent with other groups can dramatically alter the compound's efficacy. For example, in a series of chroman-4-one derivatives studied as SIRT2 inhibitors, a 7-fluoro substituted compound showed only weak inhibitory activity (18%), suggesting that the nature of the halogen at this position is crucial. acs.org In another study on 7-hydroxyflavone (B191518) derivatives, it was noted that electron-withdrawing substituents had a minimal effect on certain spectral properties compared to electron-releasing groups, though this doesn't always directly translate to all forms of bioactivity. acs.org

Impact of Substituents at C-2 and C-3 on the Pharmacological Profile of 7-Chloro-4H-chromen-4-one Analogues

Substitutions at the C-2 and C-3 positions of the this compound core have a profound impact on the resulting analogue's pharmacological properties. The size, electronic nature, and position of these substituents can fine-tune the molecule's interaction with various biological targets, leading to a wide spectrum of activities from anticancer to antimicrobial effects. scispace.com

C-2 Position: The C-2 position is frequently modified, often with aryl or alkyl groups, which can significantly influence bioactivity.

Antiviral Activity: In a study of chromone derivatives as anti-influenza A virus (IAV) agents, the substituent at the C-2 position was found to play an important role. Analogues with a methyl group at C-2 showed significant anti-IAV activity (IC50 = 16.1 µM and 9.0 µM), whereas those with a propyl group at the same position were less active. nih.govacs.org This suggests that the size and nature of the C-2 substituent are critical for this specific antiviral action. nih.gov

SIRT2 Inhibition: For SIRT2 inhibitors based on the chroman-4-one scaffold, the length of an alkyl chain at the C-2 position was crucial. An n-pentyl group was found to be optimal for activity (IC50 = 5.5 µM), while branching the chain (e.g., isopropyl) or introducing a bulky phenyl group decreased inhibitory activity. acs.org This indicates a space limitation for substituents at this position for effective binding to SIRT2. acs.org

Anticancer Activity: In the context of anticancer agents, introducing a 4-chlorophenyl group at the C-2 position of a 7-hydroxy-4H-chromen-4-one scaffold has been shown to modulate pathways related to apoptosis and inflammation.

C-3 Position: The C-3 position is another key site for modification, often influencing the molecule's ability to act as an inhibitor or modulator of cellular processes.

Antimicrobial Activity: In a series of chromone-based dithiazoles, substitutions at the C-3 position were pivotal. The presence of a 1,2,4-dithiazole ring at C-3, especially when the phenyl ring of the dithiazole was substituted with an electron-withdrawing chloro group, enhanced inhibitory activity against various bacterial and fungal strains. scispace.com

Anticancer and Other Activities: The introduction of a 3-acetyl group to the this compound structure has been shown to confer anticancer, antimicrobial, and antioxidant properties. Furthermore, the incorporation of a formyl group at the C-3 position has been explored for developing potent inhibitors of enzymes like aldehyde oxidase and for potential anti-diabetic applications. nih.gov

The interplay between substituents at C-2 and C-3 and the 7-chloro group is complex. The data below illustrates how modifications at C-2 can influence the bioactivity profile.

Table 1: Influence of C-2 Substituent on the Bioactivity of Chromone Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Base Scaffold | C-2 Substituent | Target/Activity | Result (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|---|

| (5R,7R)-5,7-dihydroxy-5,6,7,8-tetrahydro-4H-chromen-4-one | Methyl | Anti-Influenza A Virus (IAV) | 16.1 µM | nih.gov |

| (5R,7S)-5,7-dihydroxy-5,6,7,8-tetrahydro-4H-chromen-4-one | Methyl | Anti-Influenza A Virus (IAV) | 9.0 µM | nih.gov |

| Chromone | n-Pentyl | SIRT2 Inhibition | 5.5 µM | acs.org |

| Chroman-4-one | n-Pentyl | SIRT2 Inhibition | 88% inhibition at 200 µM | acs.org |

| Chroman-4-one | n-Propyl | SIRT2 Inhibition | 10.6 µM | acs.org |

| Chroman-4-one | Isopropyl | SIRT2 Inhibition | 52% inhibition at 200 µM | acs.org |

| Flavone (B191248) (2-phenyl) | - | SIRT2 Inhibition | 20% inhibition at 200 µM | acs.org |

Conformational Flexibility and its Influence on Ligand-Receptor Interactions

The three-dimensional shape and conformational flexibility of this compound derivatives are paramount in determining how they bind to their biological targets. The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site of a receptor or enzyme is often a prerequisite for high-affinity interaction and subsequent biological effect.

Molecular modeling and conformational analysis are essential tools for understanding these relationships. gu.se For instance, in the development of inhibitors for the breast cancer resistance protein ABCG2, it was found that methylation of a central amide nitrogen in a chromone derivative strongly altered its affinity. nih.gov This seemingly minor change likely induced a conformational shift that disrupted the optimal binding pose within the receptor.

Similarly, studies on chromone-based kinase inhibitors have used molecular docking to investigate binding modes and potential interactions. gu.se These computational approaches help to visualize how the conformational preferences of different analogues, governed by the nature and size of their substituents, either facilitate or hinder effective binding. Research on chroman-4-one based SIRT2 inhibitors indicated that bulky groups directly connected to the ring system diminish the inhibitory effect, suggesting that conformational constraints and steric hindrance play a crucial role in preventing the molecule from adopting the correct orientation for binding. acs.org The flexibility of side chains, such as an alkyl chain at C-2, allows the molecule to explore different conformations, but only those that fit within the spatial limits of the receptor's active site will lead to potent activity. acs.org

Electronic Effects of Substituents on Biological Potency

The electronic properties of substituents on the this compound framework are a major factor in modulating biological potency. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement on the chromone ring system can alter the electron density distribution across the molecule. This, in turn, affects the molecule's reactivity, polarity, and ability to form non-covalent interactions such as hydrogen bonds and electrostatic interactions with a biological target. nih.gov

The 7-chloro group itself is strongly electron-withdrawing, which already polarizes the scaffold. The addition of other substituents can either amplify or counteract this effect.

Electron-Withdrawing Groups (EWGs): The addition of further EWGs, such as nitro (NO₂) or other halogens, often enhances biological activity, particularly in antimicrobial and anticancer contexts. scispace.comrsc.org For example, in a study of SIRT2 inhibitors, replacing a 6-chloro substituent with a nitro group maintained similar activity, while an unsubstituted analogue was significantly less potent. acs.org This suggests that an electron-poor aromatic ring is generally favorable for inhibition in this class of compounds. acs.org The increased potency is often attributed to enhanced lipophilicity and stronger interactions with the receptor site. researchgate.net

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as methoxy (B1213986) (–OCH₃) or amino (–NH₂), can have a variable or even detrimental effect on potency. In the same study of SIRT2 inhibitors, placing an electron-donating methoxy group at the 6-position led to a sharp decrease in inhibitory activity. acs.org However, in other contexts, EDGs can be beneficial. For instance, a methoxy group can increase aqueous solubility or participate in specific hydrogen bonding interactions that might be crucial for binding to a different target.

These electronic effects are often quantified using methods like Hammett studies or computational approaches such as Density Functional Theory (DFT) calculations. Such analyses help to correlate the electronic character of a substituent with the observed biological activity, providing a rational basis for the design of more potent analogues.

Table 2: Effect of Electronic Nature of Substituents on the Bioactivity of Chroman-4-one Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Base Scaffold | Position | Substituent | Electronic Nature | Result (% Inhibition at 200 µM) | Reference |

|---|---|---|---|---|---|

| 8-bromo-2-pentylchroman-4-one | 6 | Chloro | Electron-Withdrawing | 88% (in lead compound 1a) | acs.org |

| 2-pentylchroman-4-one | 6 | Chloro | Electron-Withdrawing | Decreased from lead | acs.org |

| 2-pentylchroman-4-one | 6 | Nitro | Electron-Withdrawing | No significant change from 6-chloro | acs.org |

| 2-pentylchroman-4-one | 6 | Methoxy | Electron-Donating | 20% | acs.org |

| 2-pentylchroman-4-one | 6 | None | - | Significantly less potent | acs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 7 | Fluoro | Electron-Withdrawing | 18% (in a different analogue) | acs.org |

Molecular Mechanisms of Biological Activity of 7 Chloro 4h Chromen 4 One Analogues

Anticancer Activity and Cellular Mechanisms

Analogues of 7-Chloro-4H-chromen-4-one have demonstrated notable potential as anticancer agents. Their efficacy stems from their ability to interfere with fundamental cellular processes that are critical for the growth and survival of cancer cells.

Apoptosis Induction and Cell Cycle Modulation Pathways

A key mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Research indicates that certain chromen-4-one derivatives can trigger apoptosis in cancer cells. For instance, treatment with some of these compounds has been shown to lead to DNA fragmentation, a hallmark of apoptosis.

Furthermore, these analogues can cause cell cycle arrest, which halts the division of cancer cells. Some derivatives have been observed to induce cell cycle arrest at specific phases, thereby preventing the proliferation of malignant cells. Studies on related chromone (B188151) structures have shown that they can induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, colon, and liver cancer. researchgate.net This is often achieved by influencing the expression of key regulatory proteins.

Inhibition of Cancer Cell Proliferation and Viability

Analogues of this compound have been shown to effectively inhibit the proliferation and reduce the viability of cancer cells. Studies have reported that derivatives of this compound can exhibit potent anticancer activity with low micromolar IC50 values against various cancer cell lines. The cytotoxic effects of these compounds have been observed in multiple cancer types, including melanoma, prostate, and glioma cell lines. nih.gov

The antiproliferative activity of these compounds is a direct consequence of the cellular mechanisms mentioned above, such as apoptosis induction and cell cycle arrest. By disrupting these fundamental processes, the compounds effectively limit the uncontrolled growth that characterizes cancer.

Targeting Key Signaling Pathways (e.g., CDK4, Bcl-2/Bax, P53, NF-κB, PKB/Akt)

The anticancer activity of this compound analogues is underpinned by their ability to modulate critical signaling pathways that regulate cell survival and proliferation. Research has pointed to the involvement of several key proteins and pathways:

Bcl-2/Bax and p53: Some chromone derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins pushes the cell towards programmed cell death. Studies on other compounds have also demonstrated the induction of apoptosis through the p53, Bax, and Bcl-2 signaling pathways. nih.gov

PKB/Akt: The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, has been identified as a target for some chromone derivatives. researchgate.net Inhibition of this pathway can contribute to the anticancer effects of these compounds.

NF-κB: The nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cell survival, is another potential target. worktribe.com By modulating this pathway, these compounds can influence cancer cell viability.

CDKs: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. researchgate.net While direct inhibition of CDK4 by this compound analogues is an area of ongoing research, the observed effects on cell cycle arrest suggest a potential role in modulating CDK activity.

Antimicrobial Efficacy and Underlying Mechanisms

In addition to their anticancer properties, analogues of this compound have demonstrated significant potential as antimicrobial agents.

Antibacterial Spectrum and Modes of Action

These compounds have shown effectiveness against a range of bacteria. jpionline.org Studies have reported significant inhibitory action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. jpionline.org Some derivatives have demonstrated greater efficacy against Gram-positive bacteria. jpionline.org

The proposed mode of action for some of these antibacterial compounds involves the disruption of the bacterial cell membrane. acs.org This can lead to the leakage of essential intracellular components and ultimately, bacterial cell death. acs.org Another potential mechanism is the inhibition of bacterial topoisomerase II or IV, which would interfere with DNA replication and lead to cell death. researchgate.net

| Compound Analogue | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 3-acetyl-7-chloro-4H-chromen-4-one | Staphylococcus aureus | Significant inhibition | |

| 3-acetyl-7-chloro-4H-chromen-4-one | Escherichia coli | Significant inhibition | |

| 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | Gram-positive bacteria | Good activity | jpionline.org |

| 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one | Gram-negative bacteria | Moderate activity | jpionline.org |

Antifungal Efficacy

Analogues of this compound have also exhibited promising antifungal properties. jpionline.org Research has shown that these compounds can be effective against various fungal strains, including Aspergillus niger and Candida albicans. researchgate.netamazonaws.com

The antifungal activity of certain chromone derivatives has been found to be comparable or even superior to standard antifungal drugs in some cases. amazonaws.com For instance, some N-arylated 2-amino chromones have shown higher activity against A. niger than the standard drug nystatin. amazonaws.com The structural similarities of some of these compounds to known antifungal agents like clotrimazole (B1669251) suggest a possible similar mode of action. researchgate.net

| Compound Analogue | Fungal Strain | Activity | Reference |

|---|---|---|---|

| N-arylated 2-amino chromones (e.g., 7g, 7h) | Aspergillus niger | Higher activity than nystatin | amazonaws.com |

| N-arylated 2-amino chromones (e.g., 7f, 7g, 7h) | Aspergillus flavus | Moderate activity | amazonaws.com |

| Various chromone analogues (e.g., 5c, 8b, 8c) | Aspergillus niger | Superior activity | researchgate.net |

| Various chromone analogues (e.g., 5a, 5b, 7b) | Candida albicans | Superior activity | researchgate.net |

Antiprotozoal Activities (e.g., against Leishmania, Trypanosoma)

The chromone scaffold is a key feature in compounds developed for antiprotozoal activity. Protozoan parasites like Leishmania and Trypanosoma are responsible for significant global diseases such as leishmaniasis and Chagas disease. researchgate.netnih.gov The limitations of current treatments, including drug resistance and toxicity, have driven research into new therapeutic agents. nih.gov

Analogues of this compound, specifically those based on the related quinoline (B57606) scaffold, have demonstrated notable efficacy. For instance, synthetic 7-chloro-4-aryloxyquinoline derivatives have been evaluated for their effect on Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov These compounds inhibit the proliferation of L. donovani promastigotes in a dose-dependent manner and significantly reduce macrophage infection by amastigotes, which is the clinically relevant stage of the parasite. nih.gov Studies on dehydroabietic acid derivatives have also shown potent activity against intracellular L. donovani and T. cruzi amastigotes, with IC₅₀ values in the low micromolar range, highlighting their potential to combat these infections at the crucial disease-causing stage. rsc.org

| Compound/Analogue | Target Organism | Activity (IC₅₀) | Reference |

| 7-chloro-4-aryloxyquinoline (QI) | L. donovani promastigotes | 13.03 ± 3.4 µM | nih.gov |

| 7-chloro-4-aryloxyquinoline (QII) | L. donovani promastigotes | 7.90 ± 0.6 µM | nih.gov |

| 7-chloro-4-aryloxyquinoline (QI) | L. donovani amastigotes | 0.66 ± 0.2 µM | nih.gov |

| 7-chloro-4-aryloxyquinoline (QII) | L. donovani amastigotes | 1.02 ± 0.17 µM | nih.gov |

| Dehydroabietic acid derivatives | L. donovani (intracellular) | 2.3 to 9 µM | rsc.org |

| Dehydroabietic acid derivatives | T. cruzi (intracellular) | 1.4 to 5.8 µM | rsc.org |

Anti-inflammatory Properties and Molecular Targets (e.g., Cyclooxygenase, Lipoxygenase pathways, TNF-α)

The 4H-chromen-4-one core is recognized as a privileged scaffold in the development of anti-inflammatory agents. nih.gov Inflammation involves complex pathways, including the action of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). mdpi.comijnrd.org Chromone and coumarin (B35378) derivatives have been shown to inhibit these key inflammatory mediators. ijnrd.org

The anti-inflammatory mechanism of these compounds often involves the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins. nih.govbrieflands.com Some flavonoid derivatives have demonstrated excellent inhibitory activity against COX-1, COX-2, and 5-LOX. researchgate.net Furthermore, certain compounds have been shown to reduce the production of pro-inflammatory cytokines, including TNF-α and various interleukins (ILs), by targeting signaling pathways like NF-κB. brieflands.com The development of dual inhibitors for COX-2 and TNF-α is a promising strategy for creating potent anti-inflammatory agents. brieflands.com

| Compound Class | Molecular Target | Effect | Reference |

| Chromone Derivatives | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Inhibition of enzyme activity. | nih.gov |

| Pyrazolo[4,3-c]cinnoline Derivatives | Inflammation (in vivo) | 74-80% inhibition after 4 hours. | nih.gov |

| Flavone (B191248) (isolated) | COX-1, COX-2, 5-LOX | IC₅₀ values of 7.09 µM, 0.38 µM, and 0.84 µM, respectively. | researchgate.net |

| Synthetic Analogues | PGE2, IL-6, TNF-α | Significant reduction in plasma levels. | brieflands.com |

Antioxidant Capabilities and Oxidative Stress Mitigation

Analogues of this compound possess significant antioxidant properties, which are crucial for mitigating diseases related to oxidative stress. mdpi.com The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals, commonly measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netpeerj.com

Studies on various chromone derivatives have demonstrated their potential as free radical scavengers. For example, 2H-chromenylphenyloxazolones have shown potent ABTS radical scavenging activity. The mechanism of antioxidant activity for some related compounds is suggested to be based on a single electron transfer, as indicated by higher efficiency in the ABTS assay compared to the DPPH assay. peerj.com The antioxidant potential of these compounds is critical as oxidative stress is implicated in numerous pathological conditions. ms-editions.cl

| Compound/Analogue Class | Assay | Result (IC₅₀ / Activity) | Reference |

| Tacrine-trolox hybrid (8d) | DPPH | 11.48 µM | openmedicinalchemistryjournal.com |

| Tryptoline-tacrine hybrid (14) | DPPH | 129.41 µM | openmedicinalchemistryjournal.com |

| Flavone derivative | Antioxidant (in-vitro) | Excellent profile observed. | researchgate.net |

| 2H-chromenylphenyloxazolone (4g) | ABTS Radical Scavenging | Identified as a most potent scavenger in its series. |

Enzyme Inhibition Studies and Specificity (e.g., Rho Kinase, α-glucosidase, Acetylcholinesterase, Aromatase)

Derivatives of the chromen-4-one scaffold have been investigated as inhibitors of a wide range of enzymes, demonstrating their versatility in medicinal chemistry.

Rho Kinase (ROCK): Rho kinase inhibitors are therapeutically valuable for disorders like hypertension and glaucoma. researchgate.net While research has identified potent ROCK inhibitors based on scaffolds like 7-azaindole (B17877) and 4-aryl-thiazole-2-amines, the direct investigation of this compound analogues as ROCK inhibitors is less documented. researchgate.netsemanticscholar.org However, the broader class of chromen-4-one derivatives has been explored for polyfunctional activity in neurodegenerative diseases, a therapeutic area where ROCK inhibitors are also relevant. researchgate.net

α-Glucosidase: α-Glucosidase inhibitors are used to manage type-2 diabetes mellitus by delaying carbohydrate digestion. nih.gov Synthetic flavone derivatives, such as 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one, have shown potent, dose-dependent, non-competitive inhibition of α-glucosidase, far exceeding the activity of the standard drug acarbose. researchgate.net Other chromenylphenyloxazolone derivatives have also been identified as promising α-glucosidase inhibitors.

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. mdpi.com Amino-7,8-dihydro-4H-chromenone derivatives have been synthesized and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One derivative, 4k, showed particularly strong potency against BChE with an IC₅₀ of 0.65 µM and exhibited a competitive-type inhibition. nih.gov Structure-activity relationship studies revealed that substitutions on the chromenone ring are crucial for potent inhibition. nih.gov

Aromatase: Aromatase is a key enzyme in estrogen biosynthesis and a major target for treating estrogen-dependent breast cancer. nih.gov Chromone-based structures have been explored as aromatase inhibitors. For example, isoflavones such as 4'-Chloro-7-hydroxy-8-methylisoflavone have been studied in this context. scispace.com

| Enzyme Target | Compound/Analogue Class | Activity (IC₅₀ / Inhibition) | Reference |

| α-Glucosidase | 2-(benzo[d] nih.govacs.orgdioxol-5-yl)-4H-chromen-4-one | 99.3% inhibition at 27.6 µM. | researchgate.net |

| α-Glucosidase | Chromenylphenyloxazolone (5g) | Identified as a promising inhibitor. | |

| Butyrylcholinesterase (BChE) | Amino-7,8-dihydro-4H-chromenone (4k) | IC₅₀ = 0.65 ± 0.13 µM. | nih.gov |

| Butyrylcholinesterase (BChE) | Amino-7,8-dihydro-4H-chromenone (4f) | IC₅₀ = 5.70 ± 0.68 µM. | nih.gov |

| Acetylcholinesterase (AChE) | Benzylidene chroman-4-one derivatives | IC₅₀ values from 0.122 µM to 0.207 µM. | nih.gov |

Investigations into Molecular Interactions with Protein Targets (e.g., GPR55, cell proliferation proteins)

The interaction of this compound analogues with specific protein targets is fundamental to their biological effects, particularly in areas like cancer and neurodegeneration.

GPR55: The G protein-coupled receptor 55 (GPR55) is an orphan receptor implicated in various physiological and pathological processes, including pain, inflammation, and cancer. researchgate.netacs.org A series of chromen-4-one-2-carboxylic acid derivatives have been synthesized to act as potent and selective ligands for GPR55. researchgate.netacs.org By modifying substituents, researchers have developed compounds that act as either agonists or antagonists. For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a potent GPR55 agonist (EC₅₀ = 0.196 μM), while other derivatives like 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid act as antagonists (IC₅₀ = 3.96 μM). researchgate.netacs.org These ligands are valuable tools for studying the function of GPR55. researchgate.netacs.org

Cell Proliferation Proteins: The chromone scaffold is also present in molecules designed to interfere with cell proliferation, a hallmark of cancer. Protein-protein interactions are essential for many cellular processes, including cell division, and their disruption is a promising strategy for developing new therapeutics. beilstein-journals.org For instance, flavone derivatives have been investigated for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and cell division. researchgate.net Specifically, a compound named 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one was found to be a potent anticancer agent against MCF-7 breast cancer cells, with an IC₅₀ value of 9.35 µM, and also inhibited topoisomerase II. researchgate.net

| Protein Target | Compound/Analogue | Activity (IC₅₀ / EC₅₀) | Effect | Reference |

| GPR55 | 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74) | EC₅₀ = 0.196 µM | Agonist | researchgate.netacs.org |

| GPR55 | 6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (76) | EC₅₀ = 0.0400 µM | Partial Agonist | researchgate.netacs.org |

| GPR55 | 4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (65) | IC₅₀ = 3.96 µM | Antagonist | researchgate.netacs.org |

| GPR55 | 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (57) | IC₅₀ = 8.23 µM | Antagonist | researchgate.netacs.org |

| Topoisomerase II / MCF-7 Cells | 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | IC₅₀ = 9.35 µM | Inhibition | researchgate.net |

Theoretical and Computational Investigations on 7 Chloro 4h Chromen 4 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scientific.netresearchgate.net It is frequently employed to study chromone (B188151) derivatives, providing insights into their geometry, reactivity, and potential applications. rjptonline.orgdntb.gov.uad-nb.info

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. kbhgroup.intau.ac.il For 7-Chloro-4H-chromen-4-one and its derivatives, this process involves calculating the forces on each atom and adjusting their positions until these forces are minimized. This results in the prediction of key structural parameters such as bond lengths and bond angles. kbhgroup.in For instance, in a study of a related halogen-substituted indenofuranone derivative, DFT calculations with the B3LYP method and 6-311G++(d,p) basis set were used to compute these parameters, which were then compared with experimental data from single-crystal X-ray diffraction. kbhgroup.in

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.govnih.gov For flexible molecules, identifying the lowest-energy conformers is crucial for understanding their properties and behavior. chemrxiv.org This is particularly relevant for derivatives of this compound that may have flexible side chains. Molecular mechanics and molecular dynamics are common techniques used for conformational searches, followed by DFT optimization of the most stable conformers to obtain accurate energetic and geometric information. nih.govchemrxiv.org The relative energies of different conformers can indicate their population at a given temperature. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. orientjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. icm.edu.pl A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability, characterizing the molecule as "soft." icm.edu.pl Conversely, a larger gap indicates a "hard" molecule with lower reactivity. icm.edu.pl For example, a study on a 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one (CHMTC) derivative reported a HOMO-LUMO gap of 3.62 eV. icm.edu.plbibliotekanauki.pl

The distribution of the HOMO and LUMO across the molecule provides insights into the regions most likely to be involved in chemical reactions. For instance, in a study of a coumarin (B35378) derivative, the HOMO electrons were found to be delocalized on the triazole and thiophene (B33073) rings, while the LUMO electrons were localized on the coumarin ring. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.43 |

| ELUMO | -2.81 |

| ΔE (HOMO-LUMO Gap) | 3.62 |

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. orientjchem.orgdergipark.org.tr These descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. orientjchem.orgrsc.org

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. orientjchem.orgrsc.org

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.trmdpi.com

Chemical Hardness (η): A measure of resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. icm.edu.pldergipark.org.trmdpi.com Hard molecules have a large HOMO-LUMO gap. icm.edu.pl

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). dergipark.org.trmdpi.com Soft molecules have a small HOMO-LUMO gap and are more reactive. orientjchem.orgicm.edu.pl

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). dergipark.org.trrsc.org A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

These descriptors are valuable for comparing the reactivity of different molecules. For instance, a study on norbornadiene derivatives showed that structures with high chemical potential and electrophilicity index values exhibited good electrophilic character. dergipark.org.tr

| Descriptor | Calculated Value |

|---|---|

| Ionization Potential (I) | 6.43 eV |

| Electron Affinity (A) | 2.81 eV |

| Electronegativity (χ) | 4.62 eV |

| Chemical Hardness (η) | 1.81 eV |

| Chemical Softness (S) | 0.55 eV⁻¹ |

| Electrophilicity Index (ω) | 5.89 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. icm.edu.plmdpi.com The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. mdpi.com

Red and Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. mdpi.com

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are prone to nucleophilic attack. mdpi.com

Green Regions: Represent areas with zero potential. d-nb.info

For example, in a study of 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one, the MEP diagram helped to identify the donor sites of the ligand, which was consistent with analytical findings. icm.edu.plbibliotekanauki.pl Similarly, for other chromone derivatives, the negative potential regions were found on oxygen and fluorine atoms, indicating their nucleophilic character. d-nb.info

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the interactions between a ligand and its biological target. nih.govnih.gov The process involves generating various conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov

For derivatives of this compound, molecular docking can be employed to predict their potential as inhibitors of specific enzymes or receptors. core.ac.uksemanticscholar.org For instance, docking studies have been performed on chromone derivatives to investigate their binding affinity within the active pocket of enzymes like CDK4. nih.gov The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov In a study of chromone congeners, the docking results were consistent with the experimental cytotoxic activities. nih.gov Similarly, docking has been used to identify potential anti-cancer agents by screening for compounds that bind to COT kinase. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and biomolecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, protein flexibility, and the dynamics of ligand-receptor interactions. mdpi.com

In the context of this compound and its derivatives, MD simulations can be used to:

Explore Conformational Space: MD simulations can generate an ensemble of conformations for a flexible molecule, providing a more realistic representation of its behavior in solution compared to a single static structure. mdpi.comnih.gov

Study Ligand-Receptor Interactions: By simulating the ligand-receptor complex over time, MD can reveal the stability of the binding mode predicted by docking and identify key interactions that are maintained throughout the simulation. bibliotekanauki.pl This can help to refine the understanding of the binding mechanism.

Investigate Allosteric Effects: MD simulations can be used to study how the binding of a ligand to one site on a protein can affect the conformation and activity of a distant site. dntb.gov.ua

For example, MD simulations have been used to generate multiple conformations of proteins for ensemble docking approaches and to study the conformational changes of proteins upon ligand binding. mdpi.com

In Silico Prediction of Spectroscopic Parameters (e.g., UV-Vis Absorption, Vibrational Frequencies)